(Chloromethyl)(triethyl)silane
Overview
Description
(Chloromethyl)(triethyl)silane is an organosilicon compound with the chemical formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)(triethyl)silane can be synthesized through the reaction of triethylsilane with chloromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to remove any impurities.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
(Chloromethyl)(triethyl)silane is used in various fields of scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is utilized in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug development and delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Chloromethyl)(triethyl)silane involves the reactivity of the chloromethyl group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted silanes. The compound can also undergo hydrolysis, resulting in the formation of silanols and hydrochloric acid.
Comparison with Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
(Chloromethyl)triisopropylsilane: Similar but with isopropyl groups.
Uniqueness: (Chloromethyl)(triethyl)silane is unique due to its specific reactivity and the presence of ethyl groups, which can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
chloromethyl(triethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODEILXGCHNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294483 | |
Record name | (chloromethyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-34-6 | |
Record name | NSC96810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (chloromethyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROMETHYL-TRIETHYL-SILANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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